Meso-tetra (2,3,4-trifluorophenyl) porphine
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Overview
Description
Meso-tetra (2,3,4-trifluorophenyl) porphine is a synthetic porphyrin compound characterized by the presence of four trifluorophenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of macrocyclic compounds that play crucial roles in various biological systems, such as hemoglobin and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-tetra (2,3,4-trifluorophenyl) porphine typically involves the condensation of pyrrole with 2,3,4-trifluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphine ring. The resulting product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Meso-tetra (2,3,4-trifluorophenyl) porphine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Porpholactones: Formed through oxidation reactions.
Reduced Porphyrins: Resulting from reduction reactions.
Functionalized Porphyrins: Obtained through substitution reactions.
Scientific Research Applications
Meso-tetra (2,3,4-trifluorophenyl) porphine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of meso-tetra (2,3,4-trifluorophenyl) porphine involves its ability to interact with molecular targets through its porphine ring. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
- Meso-tetra (4-carboxyphenyl) porphyrin
- Meso-tetra (4-trifluoromethylphenyl) porphine
Uniqueness
Meso-tetra (2,3,4-trifluorophenyl) porphine is unique due to the specific positioning of the fluorine atoms on the phenyl groups, which significantly influences its electronic properties and reactivity. This unique structure makes it particularly valuable for applications requiring high chemical stability and specific electronic characteristics .
Properties
Molecular Formula |
C44H18F12N4 |
---|---|
Molecular Weight |
830.6 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(2,3,4-trifluorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H18F12N4/c45-21-5-1-17(37(49)41(21)53)33-25-9-11-27(57-25)34(18-2-6-22(46)42(54)38(18)50)29-13-15-31(59-29)36(20-4-8-24(48)44(56)40(20)52)32-16-14-30(60-32)35(28-12-10-26(33)58-28)19-3-7-23(47)43(55)39(19)51/h1-16,57,60H |
InChI Key |
LJNDKSBQGRXRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C(=C(C=C7)F)F)F)C8=C(C(=C(C=C8)F)F)F)C=C4)C9=C(C(=C(C=C9)F)F)F)N3)F)F)F |
Origin of Product |
United States |
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